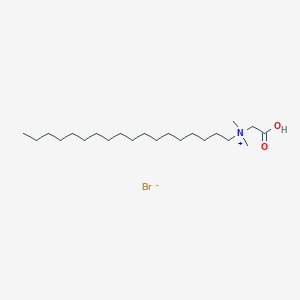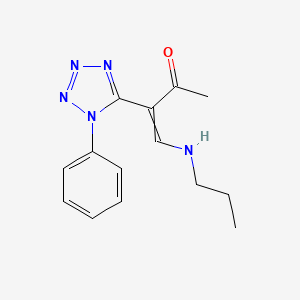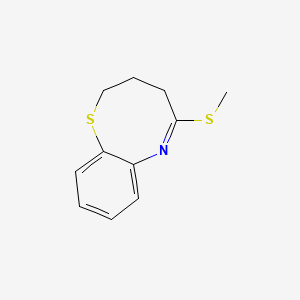
N-(Carboxymethyl)-N,N-dimethyloctadecan-1-aminium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Carboxymethyl)-N,N-dimethyloctadecan-1-aminium bromide is a quaternary ammonium compound with a long hydrophobic alkyl chain and a hydrophilic carboxymethyl group. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Carboxymethyl)-N,N-dimethyloctadecan-1-aminium bromide typically involves the quaternization of N,N-dimethyloctadecylamine with bromoacetic acid. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction can be represented as follows:
N,N-dimethyloctadecylamine+bromoacetic acid→N-(Carboxymethyl)-N,N-dimethyloctadecan-1-aminium bromide
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(Carboxymethyl)-N,N-dimethyloctadecan-1-aminium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the carboxymethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and other strong bases.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride are commonly employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield N-(Carboxymethyl)-N,N-dimethyloctadecan-1-aminium hydroxide.
Scientific Research Applications
N-(Carboxymethyl)-N,N-dimethyloctadecan-1-aminium bromide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in cell lysis and protein extraction protocols.
Medicine: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents, emulsifiers, and other cleaning agents.
Mechanism of Action
The mechanism of action of N-(Carboxymethyl)-N,N-dimethyloctadecan-1-aminium bromide is primarily based on its surfactant properties. The compound reduces surface tension, allowing it to interact with and disrupt lipid membranes. This property is particularly useful in biological applications where cell lysis is required.
Comparison with Similar Compounds
Similar Compounds
Cetyltrimethylammonium Bromide (CTAB): Another quaternary ammonium compound with similar surfactant properties.
Dodecyltrimethylammonium Bromide (DTAB): A shorter-chain analogue with similar applications.
Uniqueness
N-(Carboxymethyl)-N,N-dimethyloctadecan-1-aminium bromide is unique due to its carboxymethyl group, which imparts additional hydrophilicity and reactivity compared to other quaternary ammonium compounds. This makes it particularly versatile in various applications, from industrial to biomedical fields.
Properties
CAS No. |
131293-23-7 |
|---|---|
Molecular Formula |
C22H46BrNO2 |
Molecular Weight |
436.5 g/mol |
IUPAC Name |
carboxymethyl-dimethyl-octadecylazanium;bromide |
InChI |
InChI=1S/C22H45NO2.BrH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(2,3)21-22(24)25;/h4-21H2,1-3H3;1H |
InChI Key |
ZDORHVHYQYGOLM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(C)CC(=O)O.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Hydrazinecarboxylic acid, 2-[(1-pyrenylamino)carbonyl]-, ethyl ester](/img/structure/B14275834.png)
![Ethyl 2-[9-(pyridin-4-ylmethyl)fluoren-9-yl]acetate](/img/structure/B14275835.png)


![S-[3-(Trimethoxysilyl)propyl] heptadecafluorononanethioate](/img/structure/B14275861.png)
![1,3-Propanedione, 1,3-bis[4-(trifluoromethyl)phenyl]-](/img/structure/B14275868.png)

![Pyridine, 3-bromo-5-chloro-2-[4-[(tetrahydro-2H-pyran-2-yl)oxy]butyl]-](/img/structure/B14275880.png)
![N-Benzyl-N-[cyano(phenyl)methyl]acetamide](/img/structure/B14275885.png)
![Glycine, N-[1-(2-hydroxyphenyl)ethylidene]-](/img/structure/B14275886.png)



![([1,1'-Biphenyl]-2-yl)(trimethoxy)silane](/img/structure/B14275909.png)
